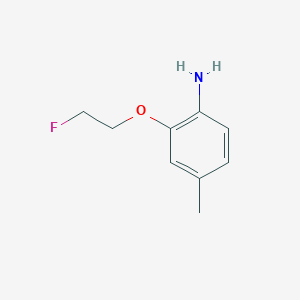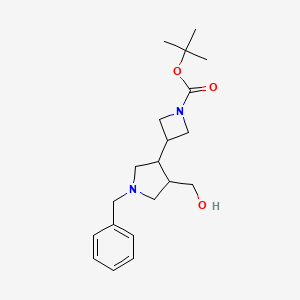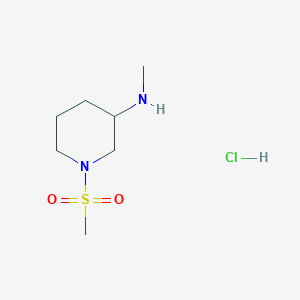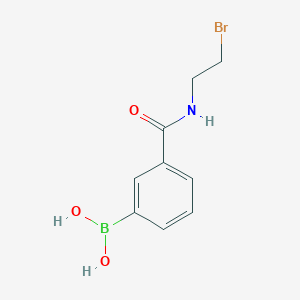
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is an organic compound with a chiral center, making it an enantiomer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an amide derivative.
Reduction: The amide group can be reduced to form an amine, altering the compound’s chemical properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amide derivative, while reduction can produce an amine.
Applications De Recherche Scientifique
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-3-Amino-N-ethyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Amino-2-hydroxypropanamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
(2S)-3-Amino-N-methyl-2-hydroxypropanamide: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.
Uniqueness
(2S)-3-Amino-N-ethyl-2-hydroxypropanamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2S)-3-amino-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
Clé InChI |
XUZDIDIBSKBCFM-BYPYZUCNSA-N |
SMILES isomérique |
CCNC(=O)[C@H](CN)O |
SMILES canonique |
CCNC(=O)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)





![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)




